Diphenylmethane-2,2'-diisocyanate
Overview
Description
Diphenylmethane-2,2’-diisocyanate, also known as methylene diphenyl diisocyanate, is an aromatic diisocyanate. It is widely used in the production of polyurethanes, which are essential in various industries such as construction, automotive, and furniture. This compound is known for its reactivity with polyols, leading to the formation of polyurethane foams, elastomers, and coatings .
Mechanism of Action
Target of Action
Diphenylmethane-2,2’-diisocyanate (MDI) is an aromatic diisocyanate . It primarily targets polyols in the manufacture of polyurethane .
Mode of Action
MDI interacts with polyols through a condensation reaction . This reaction forms urethane linkages, which are the backbone of polyurethane polymers . The reaction between MDI and polyols is highly reactive and results in the formation of polyurethane .
Biochemical Pathways
The primary biochemical pathway involved in the action of MDI is the synthesis of polyurethane . This process involves the reaction of MDI with polyols, leading to the formation of urethane linkages and the production of polyurethane .
Result of Action
The primary result of MDI’s action is the formation of polyurethane . Polyurethane is a versatile material with various applications, including foams, coatings, adhesives, and elastomers .
Action Environment
The action of MDI is influenced by environmental factors such as temperature and the presence of moisture . For instance, the reaction between MDI and polyols can be influenced by temperature . Additionally, MDI reacts with water, which can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Diphenylmethane-2,2’-diisocyanate is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Cellular Effects
It is known that exposure to diisocyanates can lead to health issues, including respiratory and skin sensitization .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Diphenylmethane-2,2’-diisocyanate in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethane-2,2’-diisocyanate is typically synthesized through the phosgenation of methylene diphenyl diamine. The process involves the reaction of methylene diphenyl diamine with phosgene under controlled conditions to produce the diisocyanate . Another method involves the pyrolysis of diphenylmethane dicarbamate in an inert solvent, which yields diphenylmethane-2,2’-diisocyanate .
Industrial Production Methods
The industrial production of diphenylmethane-2,2’-diisocyanate primarily uses the liquid-phase phosgene method. In this process, the amine compound is dissolved in a solvent, and phosgene is introduced to react with the amine, forming the diisocyanate product. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethane-2,2’-diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can react with amines, alcohols, and acids.
Common Reagents and Conditions
Polyols: Reacts with polyols under controlled temperatures to form polyurethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form urethanes.
Major Products
Polyurethanes: Formed by the reaction with polyols.
Ureas: Formed by the reaction with amines.
Urethanes: Formed by the reaction with alcohols.
Scientific Research Applications
Diphenylmethane-2,2’-diisocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polyurethanes, which are essential in various chemical processes.
Biology: Utilized in the development of biomedical devices and materials.
Medicine: Employed in the production of medical adhesives and coatings.
Industry: Widely used in the automotive, construction, and furniture industries for the production of foams, elastomers, and coatings
Comparison with Similar Compounds
Similar Compounds
Toluene Diisocyanate (TDI): Another widely used diisocyanate in the production of polyurethanes.
Hexamethylene Diisocyanate (HDI): Used in the production of aliphatic polyurethanes.
Isophorone Diisocyanate (IPDI): Employed in the production of light-stable polyurethanes
Uniqueness
Diphenylmethane-2,2’-diisocyanate is unique due to its aromatic structure, which provides enhanced rigidity and thermal stability to the resulting polyurethanes. This makes it particularly suitable for applications requiring high-performance materials, such as in the automotive and construction industries .
Properties
IUPAC Name |
1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)17-11-19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABEENURMZTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883107 | |
Record name | 2,2'-Methylenedi(phenyl isocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2536-05-2 | |
Record name | 2,2′-MDI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2536-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenylmethane-2,2'-diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-methylenebis[2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Methylenedi(phenyl isocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenediphenyl diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLMETHANE-2,2'-DIISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS00FWT3DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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